![molecular formula C30H54Cl4O2Sn2 B14737967 [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) CAS No. 5381-62-4](/img/structure/B14737967.png)
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is a chemical compound that features a phenylene core substituted with tetrachloro groups and linked to tributylstannane moieties through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) typically involves the reaction of 2,3,5,6-tetrachloro-1,4-dihydroxybenzene with tributyltin chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane groups. The general reaction scheme is as follows:
2,3,5,6-Tetrachloro-1,4-dihydroxybenzene+2(Bu3SnCl)→[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The stannane groups can be replaced by other nucleophiles.
Oxidation and Reduction: The tin atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The phenylene core can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the stannane moieties.
Applications De Recherche Scientifique
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organotin compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialized polymers and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) involves its interaction with molecular targets through the stannane groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tributylstannane.
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(triphenylstannane): Contains triphenylstannane groups, offering different reactivity and properties.
Uniqueness
[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane) is unique due to the presence of tributylstannane groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry that are not achievable with similar compounds.
Propriétés
Numéro CAS |
5381-62-4 |
|---|---|
Formule moléculaire |
C30H54Cl4O2Sn2 |
Poids moléculaire |
826.0 g/mol |
Nom IUPAC |
tributyl-(2,3,5,6-tetrachloro-4-tributylstannyloxyphenoxy)stannane |
InChI |
InChI=1S/C6H2Cl4O2.6C4H9.2Sn/c7-1-2(8)6(12)4(10)3(9)5(1)11;6*1-3-4-2;;/h11-12H;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
YSBZJGNPENNYJI-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=C(C(=C(C(=C1Cl)Cl)O[Sn](CCCC)(CCCC)CCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
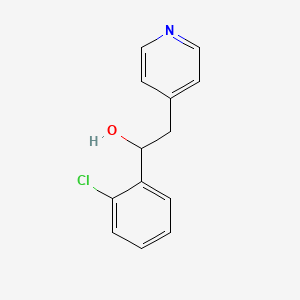

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
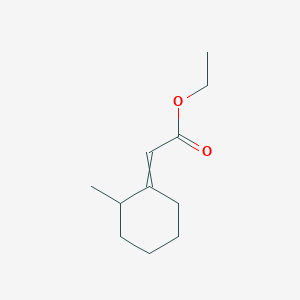
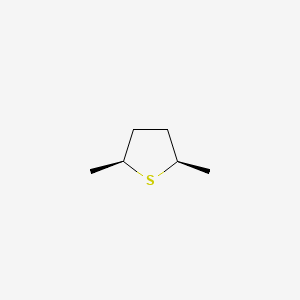
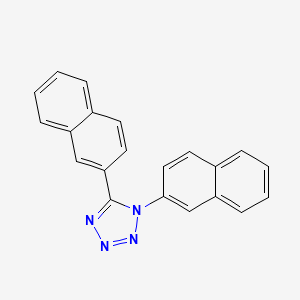
![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)

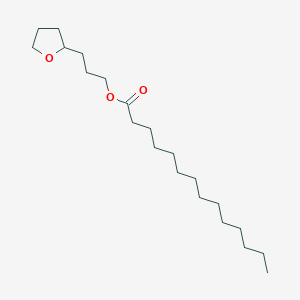
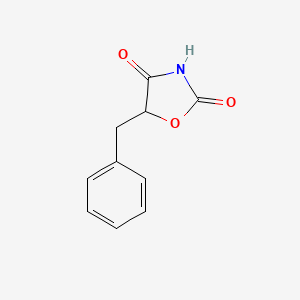
![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)

